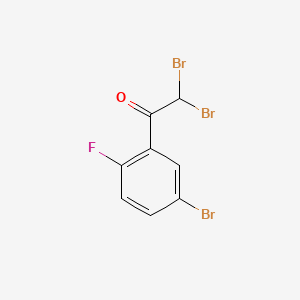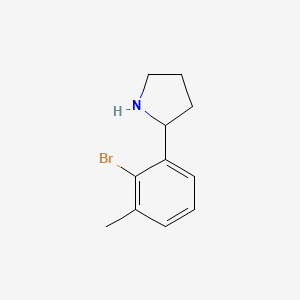![molecular formula C8H14ClNO2 B13704004 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques. For example, the photochemical addition of propellane to diacetyl can be scaled up to produce kilogram quantities of the compound within a day . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another member of the bicyclo[1.1.1]pentane family, used in similar applications.
1-Bicyclo[1.1.1]pentylamine hydrochloride: A related compound with different functional groups, offering distinct reactivity and applications.
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride: Similar in structure but with an aminomethyl group instead of a dimethylamino group.
Uniqueness
The uniqueness of 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride lies in its dimethylamino group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9(2)8-3-7(4-8,5-8)6(10)11;/h3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
OLYCUILKUHFATK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC(C1)(C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


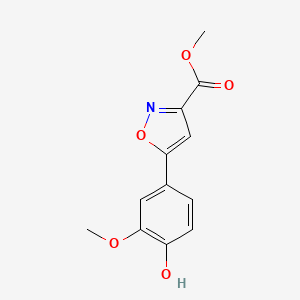
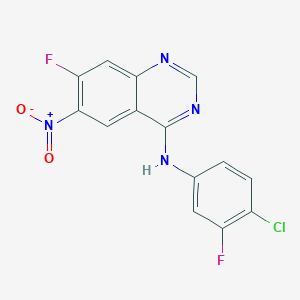
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
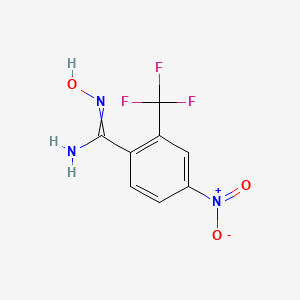

![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
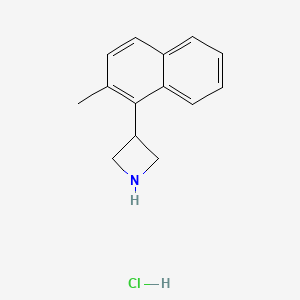
![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
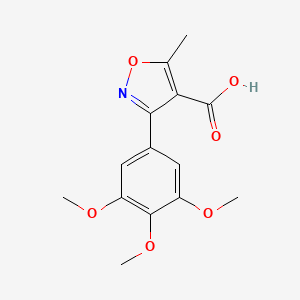
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)

